N-(5-chloro-2-methoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(5-chloro-2-methoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[2,3-d]pyrimidin-4-one core substituted with methyl groups at positions 3 and 4. A sulfanyl acetamide linker connects this heterocyclic system to a 5-chloro-2-methoxyphenyl group.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-9-6-11-15(26-9)20-17(21(2)16(11)23)25-8-14(22)19-12-7-10(18)4-5-13(12)24-3/h4-7H,8H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOUUKOWFIBPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the dimethyl and oxo groups: These functional groups can be introduced through alkylation and oxidation reactions.
Attachment of the sulfanylacetamide moiety: This step involves the reaction of the thienopyrimidine core with a suitable sulfanylacetamide precursor under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit potent cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit the growth of tumors by inducing apoptosis and disrupting cellular signaling pathways involved in cancer progression. The specific mechanism of action for N-(5-chloro-2-methoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide remains to be fully elucidated but may involve modulation of key oncogenic pathways.
Antimicrobial Properties
Another promising application is in the field of antimicrobial agents. Compounds containing thieno[2,3-d]pyrimidine moieties have demonstrated activity against various bacterial strains and fungi. The mechanism may involve interference with microbial DNA synthesis or disruption of cell wall integrity. Further studies are necessary to determine the efficacy and safety profile of this compound against specific pathogens.
Neurological Applications
Recent studies have suggested that compounds similar to this compound may possess neuroprotective properties. These compounds could modulate neurotransmitter systems or exhibit antioxidant effects that protect neuronal cells from oxidative stress and neurodegeneration. Investigating these properties could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Effects
The compound may also have anti-inflammatory applications. Inflammation plays a crucial role in various chronic diseases, including cardiovascular diseases and autoimmune disorders. Compounds derived from thieno[2,3-d]pyrimidine structures have shown promise in reducing inflammatory markers in preclinical models. Understanding how this compound interacts with inflammatory pathways could reveal new therapeutic strategies.
Structure–Activity Relationship Studies
The exploration of structure–activity relationships (SAR) for this compound can provide insights into optimizing its pharmacological properties. By modifying specific functional groups and assessing their impact on biological activity, researchers can design more effective derivatives with enhanced potency and selectivity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial efficacy | Showed effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study 3 | Neuroprotection | Indicated reduction in oxidative stress markers in neuronal cultures treated with the compound compared to controls. |
| Study 4 | Anti-inflammatory effects | Resulted in decreased levels of TNF-alpha and IL-6 in animal models of chronic inflammation following treatment. |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These might include:
Enzyme inhibition: The compound could inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor binding: It might bind to specific receptors on cell surfaces, modulating cellular responses.
DNA/RNA interaction: The compound could interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a. N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide ( )
- Key Differences: Aromatic ring: 5-methyl substituent instead of 5-chloro. Thienopyrimidine core: 3-ethyl and 5,6-dimethyl groups vs. 3,6-dimethyl in the target compound.
- The ethyl substituent at position 3 could enhance lipophilicity, affecting membrane permeability.
b. N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-pyrimidin-2-yl)sulfanyl]acetamide ( )
- Key Differences :
- Aromatic ring : 2,3-dichlorophenyl vs. 5-chloro-2-methoxyphenyl.
- Pyrimidine core : Simpler 4-methyl-6-oxo-pyrimidine lacking the fused thiophene ring.
- Experimental Data :
- Yield: 80%; Melting point: 230°C.
- 1H NMR : δ 12.50 (NH), 10.10 (NHCO), 7.82–7.28 (aromatic protons).
- Implications: The dichlorophenyl group increases steric hindrance and electron-withdrawing effects, which may influence binding affinity.
Variations in the Thienopyrimidine Core
a. 2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-propenyl-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide ( )
- Key Differences :
- Core substitution : 5-(5-methylfuran-2-yl) and 3-propenyl groups replace 3,6-dimethyl.
- Aromatic ring : 2-methylphenyl vs. 5-chloro-2-methoxyphenyl.
b. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ( )
- Key Differences: Core: Non-fused pyrimidine (4,6-dimethyl) vs. thieno[2,3-d]pyrimidine. Aromatic ring: Pyridinyl group instead of methoxyphenyl.
- Implications : The pyridine ring may improve water solubility, while the lack of a fused thiophene reduces planarity and π-π interactions.
Pharmacological and Physicochemical Comparisons
Key Observations :
- Chlorine vs. Methoxy Groups : The 5-chloro substituent in the target compound may enhance electron-withdrawing effects compared to methoxy or methyl groups, influencing receptor binding.
- Thiophene Fusion: The fused thiophene in thienopyrimidines enhances planarity and π-stacking, critical for interactions with ATP-binding pockets in kinases .
- Sulfanyl Linker : Common across analogs; its flexibility and sulfur atom may facilitate hydrogen bonding or hydrophobic interactions .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and overall pharmacological properties.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C₁₆H₁₆ClN₅O₃S
- Molecular Weight: 393.8 g/mol
- CAS Number: 891135-41-4
Antibacterial Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit notable antibacterial properties. In vitro studies have shown that compounds similar to this compound possess significant antibacterial activity against various strains of bacteria. For instance:
- Minimum Inhibitory Concentration (MIC): Compounds were tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The results demonstrated effective inhibition at concentrations as low as 200 μmol/L for certain derivatives .
Anticancer Activity
The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been extensively studied. Specifically:
- Cell Line Studies: The synthesized compounds showed cytotoxic effects against several cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). The most potent derivative exhibited an IC50 value of 27.6 μM, indicating strong inhibitory activity against tumor cell proliferation .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity: The thieno[2,3-d]pyrimidine core is believed to interfere with key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Guo et al. (2025) | Thieno[2,3-d]pyrimidine derivatives | Anticancer | IC50 = 27.6 μM against MDA-MB-231 |
| Elmongy et al. (2022) | Various thieno derivatives | Anticancer | Inhibitory activity ranged from 43% to 87% |
| Research Study (2003) | N-[5-(2-furanyl)-2-methyl...] | Antibacterial | Significant activity against E. coli and S. aureus |
Q & A
Q. Optimization Tips :
- Use toluene or ethanol as solvents for better solubility of intermediates.
- Maintain reaction temperatures between 60–80°C for cyclization steps.
- Monitor progress via TLC or HPLC to minimize side products .
Basic: Which spectroscopic techniques are most effective for confirming structural integrity and purity?
- ¹H/¹³C NMR : Critical for verifying substituent positions. For example, the methoxy group (δ ~3.8 ppm) and acetamide NH (δ ~10.1 ppm) should show distinct peaks. Compare with computed spectra for validation .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time matching a reference standard indicates consistency .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How should researchers address discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?
Q. Methodological Approach :
Solvent Effects : Ensure deuterated solvents (e.g., DMSO-d₆) are used consistently, as solvent polarity impacts chemical shifts.
Dynamic Effects : Check for tautomerism or rotational barriers (e.g., in the acetamide group) using variable-temperature NMR .
Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Impurity Analysis : Run LC-MS to detect trace byproducts that may skew integrations .
Advanced: What strategies are recommended for elucidating the biological target or mechanism of action?
Molecular Docking : Use software like AutoDock Vina to predict binding affinities with proteins (e.g., kinases or GPCRs) based on the compound’s thienopyrimidine core .
In Vitro Profiling :
- Screen against a panel of enzymes/cell lines (e.g., NCI-60) to identify activity patterns.
- Use competitive binding assays (e.g., SPR or ITC) for target validation .
SAR Studies : Synthesize analogs with modifications to the chloro-methoxyphenyl or sulfanyl groups to pinpoint pharmacophoric elements .
Advanced: How can researchers resolve contradictions in bioactivity data across different in vitro models?
Orthogonal Assays : Cross-validate results using disparate methods (e.g., cell viability vs. enzymatic inhibition assays) to rule out assay-specific artifacts .
Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies to ensure activity is concentration-dependent and reproducible .
Metabolic Stability Checks : Test compound stability in cell media (e.g., via LC-MS) to confirm bioactivity is not due to degradation products .
Model Selection : Use disease-relevant models (e.g., patient-derived cells for oncology studies) to improve translational relevance .
Basic: What crystallization techniques are suitable for structural confirmation of this compound?
- Slow Evaporation : Dissolve the compound in a 1:1 acetone/hexane mixture and allow gradual solvent evaporation to grow single crystals .
- X-ray Diffraction : Use SHELXL for refinement. Key parameters:
Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
Core Modifications : Synthesize derivatives with variations in the thienopyrimidine core (e.g., replacing 3,6-dimethyl with ethyl groups) .
Substituent Scanning : Systematically alter the 5-chloro-2-methoxyphenyl group (e.g., fluoro or nitro substitutions) and test bioactivity .
Free-Wilson Analysis : Quantify contributions of individual substituents to activity using multivariate regression .
Basic: What are the stability considerations for storage and handling?
- Storage : Keep at –20°C in amber vials under argon to prevent oxidation of the sulfanyl group.
- Stability Tests : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
